

Physical and chemical properties of 2-Fluoro-5-methylpyridin-3-ol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-5-methylpyridin-3-ol

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A Predictive Technical Guide to 2-Fluoro-5-methylpyridin-3-ol

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: **2-Fluoro-5-methylpyridin-3-ol** is a sparsely documented compound in publicly available scientific literature. This guide has been constructed through a predictive approach, synthesizing data from structurally analogous compounds and fundamental principles of organic chemistry. All properties and reaction protocols should be considered theoretical estimations, pending experimental validation.

Introduction: The Strategic Value of a Novel Pyridinol Scaffold

Substituted pyridines are cornerstone scaffolds in medicinal chemistry, valued for their ability to engage in hydrogen bonding and serve as bioisosteres for phenyl rings. The strategic introduction of a fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.^{[1][2]} Fluorine's high electronegativity can enhance metabolic stability by blocking sites of oxidation, modulate pKa to improve cell permeability, and increase binding affinity to target proteins.^{[3][4]}

This guide provides a predictive analysis of **2-Fluoro-5-methylpyridin-3-ol**, a novel scaffold combining the key features of a pyridin-3-ol with the strategic placement of fluorine and methyl

substituents. We will explore its predicted structure, physicochemical properties, reactivity, and potential applications, offering a theoretical framework for researchers interested in synthesizing and exploring this promising molecule.

Molecular Structure and Predicted Properties

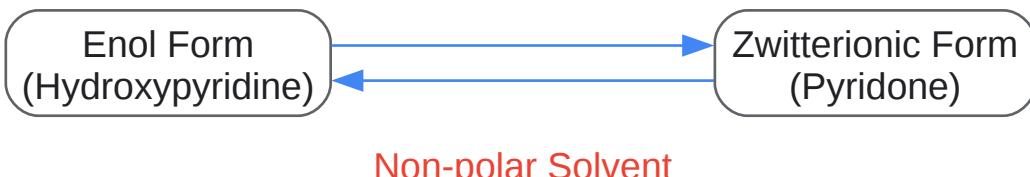
The structure of **2-Fluoro-5-methylpyridin-3-ol** incorporates three key substituents on the pyridine core:

- 2-Fluoro Group: A strongly electron-withdrawing group that significantly activates the C-2 position for nucleophilic aromatic substitution (SNAr) and lowers the basicity of the ring nitrogen.[\[5\]](#)[\[6\]](#)
- 3-Hydroxyl Group: This group introduces the potential for keto-enol tautomerism and acts as a hydrogen bond donor and acceptor.
- 5-Methyl Group: An electron-donating group that subtly influences the ring's electronics and lipophilicity.

Tautomerism: The Pyridinol-Pyridone Equilibrium

Like other hydroxypyridines, **2-Fluoro-5-methylpyridin-3-ol** is expected to exist in equilibrium between its hydroxy (enol) form and its pyridone (keto/zwitterionic) tautomers.[\[7\]](#) The position of this equilibrium is highly sensitive to the solvent environment.[\[8\]](#) In non-polar solvents, the neutral hydroxypyridine form is likely favored, while polar, protic solvents like water can stabilize the more polar zwitterionic pyridone form through hydrogen bonding.[\[8\]](#)[\[9\]](#)

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- To cite this document: BenchChem. [Physical and chemical properties of 2-Fluoro-5-methylpyridin-3-ol]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1404243#physical-and-chemical-properties-of-2-fluoro-5-methylpyridin-3-ol]

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